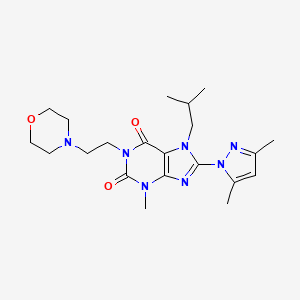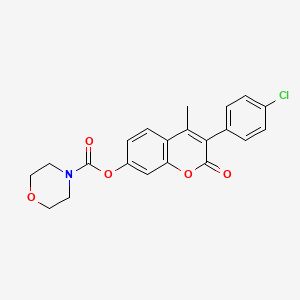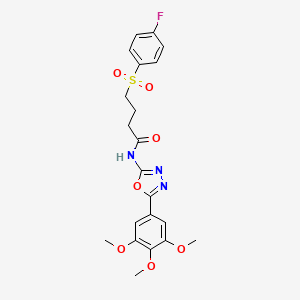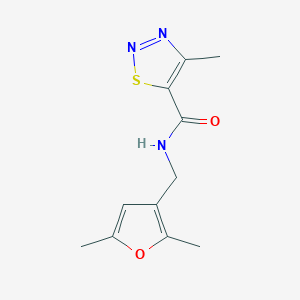
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Imidazole Derivatives in Synthesis and Application
Imidazole derivatives are prominent in the synthesis of new compounds due to their significant biological activities. The synthesis of new imidazole derivatives containing the β-lactam ring showcases the versatility of imidazole as a core structure for developing pharmacologically active compounds. The process involves the synthesis of Schiff bases from imidazole compounds and their subsequent reaction to yield azetidinone derivatives, characterized by various spectroscopic methods (Askar, Ali, & Al-Mouamin, 2016).
Benzophenone Derivatives with Imidazole Moieties
Benzophenone derivatives incorporating imidazole moieties have been explored for their potent antagonist activity in histamine H3-receptor assays. These compounds exhibit high in vitro and in vivo potency, offering a foundation for developing new classes of compounds with specific biological activities. The structural manipulation of these moieties, such as halogen substitution, significantly impacts their biological efficacy (Sasse et al., 2001).
Antimicrobial and Antiviral Activities of Imidazole Derivatives
Imidazole derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies highlight the potential of imidazole-based compounds as antimicrobial agents, with certain derivatives showing high activity against various bacterial and fungal species. The structure-activity relationship studies indicate the importance of electron-withdrawing groups for enhancing antimicrobial activity (Sharma et al., 2009).
Optical and Thermal Properties of Imidazole-Based Polymers
Imidazole-based polymers exhibit unique optical and thermal properties, making them suitable for a range of applications, including luminescent materials and thermal stability studies. The synthesis and characterization of such polymers involve detailed spectroscopic and thermal analyses to understand their behavior under various conditions (Ghaemy et al., 2013).
Corrosion Inhibition by Imidazole Derivatives
Imidazole derivatives are effective corrosion inhibitors for metals in acidic mediums. Studies on these compounds reveal their efficiency in protecting metals from corrosion, with their effectiveness linked to the molecule's global hardness and solvation energy. This application highlights the potential of imidazole derivatives in industrial settings to prevent metal degradation (Costa et al., 2021).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)10-24-14-8-22(9-14)15(23)13-3-1-12(2-4-13)7-21-6-5-20-11-21/h1-6,11,14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOBHFIFRIVDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2893983.png)




![5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2893989.png)
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2893990.png)
![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2893991.png)
![3-Tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2893993.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)
